1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the indole derivative and perform a series of functional group transformations to introduce the ethyl and urea groups. The methoxyphenyl-pyrrolidinone moiety can be synthesized separately and then coupled with the indole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group in the pyrrolidinone ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the ketone group in the pyrrolidinone ring can yield the corresponding alcohol.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the indole, methoxyphenyl, and pyrrolidinone moieties provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-19-7-4-6-18(14-19)26-15-17(13-21(26)27)24-22(28)23-10-12-25-11-9-16-5-2-3-8-20(16)25/h2-9,11,14,17H,10,12-13,15H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFKCJZPNCUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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